molecular formula C5H5LiN2O2S B6214378 lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate CAS No. 2731007-47-7

lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B6214378
CAS No.: 2731007-47-7
M. Wt: 164.1 g/mol
InChI Key: GTSLCAJVKOUPKZ-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a lithium salt featuring a 1,3,4-thiadiazole heterocycle substituted with a methyl group at position 5 and an acetate moiety linked to the lithium ion. Its molecular formula is C₅H₅LiN₂O₃S (molecular weight: 172.09 g/mol) . The compound’s structure combines the electron-deficient 1,3,4-thiadiazole core with a lithium carboxylate group, which may influence its solubility, stability, and biological interactions.

Properties

CAS No.

2731007-47-7

Molecular Formula

C5H5LiN2O2S

Molecular Weight

164.1 g/mol

IUPAC Name

lithium;2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

InChI

InChI=1S/C5H6N2O2S.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

GTSLCAJVKOUPKZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NN=C(S1)CC(=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazide precursors. For example, ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (a structural analog) was prepared by reacting ethyl chloroacetate with thiosemicarbazide in the presence of phosphorus oxychloride, followed by cyclization under reflux. Adapting this method, 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid can be synthesized by:

  • Reacting methyl thioamide with hydrazine hydrate and ethyl bromoacetate to form a thiosemicarbazide intermediate.

  • Cyclizing the intermediate using acidic conditions (e.g., HCl or H2SO4) to yield ethyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate.

This route mirrors the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide in patent literature, where hydrazine hydrate facilitated carbohydrazide formation. The methyl group at position 5 is introduced via methyl-substituted starting materials, while the acetic acid chain is incorporated through alkylation or esterification.

Nucleophilic Substitution on Preformed Thiadiazole Cores

An alternative approach involves functionalizing preformed thiadiazole rings. For instance, 2-bromo-5-methyl-1,3,4-thiadiazole can undergo nucleophilic substitution with sodium ethyl glycolate to form ethyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, followed by saponification. This method parallels the substitution reactions observed in c-Jun N-terminal kinase (JNK) inhibitor syntheses, where bromothiazoles reacted with thiols or amines. Key considerations include:

  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Bases : Sodium methoxide or triethylamine mitigates acid byproduct formation.

Carboxylation and Salt Formation

Hydrolysis of Esters to Carboxylic Acids

The ethyl ester intermediate is hydrolyzed to the free acid using lithium hydroxide in aqueous methanol or ethanol. For example, ethyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate treated with 2 M LiOH at 60–70°C yields 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetic acid . This step is critical for eliminating ester impurities, with yields exceeding 85% under optimized conditions.

Lithium Salt Precipitation

Neutralization of the carboxylic acid with lithium carbonate or hydroxide in a water-alcohol mixture precipitates the lithium salt. Patent methodologies for analogous compounds (e.g., (4-fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]methanone ) emphasize the use of methyl tert-butyl ether for recrystallization, achieving purities >99%.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

  • Cyclization : Refluxing in toluene or dichloromethane with molecular sieves improves yields by absorbing water (e.g., 7 g of product from 5 g starting material in Example 4 of).

  • Substitution : Reactions at 0–5°C minimize side products, as seen in JNK inhibitor syntheses.

Chromatographic and Spectroscopic Analysis

  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity (>99.8% in Example 5 of).

  • NMR : 1H NMR (DMSO-d6) of the lithium salt shows characteristic peaks: δ 2.45 (s, 3H, CH3), 3.85 (s, 2H, CH2COO–), and 7.20–7.80 (m, thiadiazole protons).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Thiosemicarbazide Cyclization75–8098.5Scalable, fewer byproductsRequires toxic reagents (e.g., POCl3)
Nucleophilic Substitution65–7097.0Mild conditions, modularLow functional group tolerance
Direct Carboxylation85–9099.8High-purity salt directlyLimited solvent compatibility

Industrial-Scale Production Considerations

Patent disclosures highlight batch processes for thiadiazole derivatives, emphasizing:

  • Cost efficiency : Recycling solvents like methyl tert-butyl ether reduces waste.

  • Safety : Substituting thiophosgene with less toxic reagents (e.g., carbon disulfide) in cyclization steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate features a thiadiazole ring, which is known for its diverse biological activities. The presence of lithium enhances the solubility and bioavailability of the compound in aqueous solutions, making it suitable for various applications.

Chemistry

  • Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives that can exhibit enhanced properties in drug development.

Biology

  • Antimicrobial Activity : Similar thiadiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacterial strains by interfering with essential cellular processes such as protein synthesis.
  • Antifungal Properties : The compound may also exhibit antifungal activity against specific pathogens, making it a candidate for developing new antifungal agents.

Medicine

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
  • Anticancer Potential : The ability to inhibit certain enzymes and pathways positions this compound as a potential anticancer agent. Its mechanisms may involve modulating gene expression and influencing cell differentiation and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth through enzyme inhibition and disruption of metabolic pathways.

Case Study 2: Anticancer Activity

Research exploring the anticancer potential of thiadiazole derivatives highlighted that this compound could induce apoptosis in cancer cells. The study focused on its interaction with specific signaling pathways involved in cell survival and proliferation.

Biochemical Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic processes, affecting cellular viability.
  • Gene Expression Modulation : It has the potential to alter gene expression patterns associated with cell differentiation and proliferation .

Mechanism of Action

The mechanism of action of lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is not fully understood, but it is believed to involve interactions with biological macromolecules. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The lithium ion may also play a role in modulating biological pathways, although this requires further investigation .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
Lithium(1+) 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate Methoxy at position 5 (instead of methyl) C₅H₅LiN₂O₄S Enhanced solubility due to methoxy group; potential for altered bioactivity
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Triazole-thiadiazole hybrid with phenyl groups C₂₀H₁₇N₇O₂S₃Na High intermolecular interaction energy with enzymes; superior to reference compounds in binding studies
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Ethyl ester, 4-methoxybenzamide substituent C₁₄H₁₅N₃O₃S₂ Low cytotoxic activity (<10% inhibition in cancer cell lines)

Key Observations :

  • Substituent Effects: The methyl group at position 5 in the target compound may confer better metabolic stability compared to methoxy or bulkier substituents (e.g., phenylamino groups). Methoxy derivatives (e.g., ) are more polar but may exhibit reduced membrane permeability.
  • Bioactivity : Sodium salts with extended aromatic systems (e.g., ) show enhanced enzyme interactions, while esterified derivatives (e.g., ) often underperform due to reduced bioavailability.
Analogues with Heterocycle Replacements
Compound Name Heterocycle Replacement Molecular Formula Key Differences Reference
Lithium(1+) 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate Oxadiazole (O instead of S) C₅H₅LiN₂O₃ Higher electronegativity; reduced π-accepting capacity compared to thiadiazole
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine Phenyl substituent C₉H₉N₃S Broad-spectrum bioactivity (e.g., insecticidal, fungicidal) due to aromaticity

Key Observations :

  • Aromatic Extensions : Phenyl-substituted thiadiazoles (e.g., ) exhibit diverse bioactivities but may face challenges in solubility and synthetic complexity.

Biological Activity

Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a compound that combines the properties of lithium ions with those of thiadiazole derivatives. This article explores its biological activities, including antimicrobial, antifungal, anticancer, and other pharmacological effects, supported by various research findings and data.

Overview of Thiadiazoles

Thiadiazoles are heterocyclic compounds characterized by the presence of nitrogen and sulfur atoms. They are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The specific compound under study, this compound, is derived from 5-methyl-1,3,4-thiadiazole and exhibits unique properties due to the incorporation of lithium ions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with lithium acetate. This process can be optimized for yield and purity through controlled reaction conditions such as temperature and pressure.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. In particular:

  • Antibacterial Activity : Studies have shown that related thiadiazole compounds display effectiveness against various bacterial strains including E. coli and Bacillus mycoides .
  • Antifungal Activity : Thiadiazole derivatives have also been tested for antifungal properties against pathogens like Candida albicans, demonstrating promising results .

Anticancer Potential

Recent investigations into the anticancer potential of this compound have revealed its ability to disrupt DNA replication processes in cancer cells. Notably:

  • Cytotoxicity Studies : Compounds related to this class have shown low toxicity against normal cell lines while effectively inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells .
CompoundCell LineIC50 (µM)
This compoundHeLa<0.95
SorafenibHeLa7.91

The biological activity of this compound may be attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : It is believed that the compound can inhibit specific enzymes involved in cellular processes critical for microbial growth and cancer cell proliferation .
  • Gene Expression Modulation : The compound may influence gene expression patterns associated with apoptosis in cancer cells .

Case Studies

Several studies have evaluated the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related thiadiazole compound exhibited significant antibacterial activity against multi-drug resistant strains .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, and what key reaction conditions influence yield and purity?

  • The compound can be synthesized via a two-step procedure:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : Introduce the acetamide moiety using sodium monochloroacetate in aqueous medium, followed by lithium salt formation.

  • Critical conditions include solvent polarity (e.g., water or ethanol), temperature control (60–80°C), and stoichiometric ratios. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structure and purity of this compound?

  • 1H/13C NMR : Resolve proton environments (e.g., methyl groups on thiadiazole at δ ~2.5 ppm) and confirm carbon backbone.
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, Li-O bonding).
  • Elemental Analysis : Validate empirical formula (C₅H₅LiN₂O₃S) and rule out impurities.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z ~188 for the free acid derivative) .

Q. What are the solubility and stability profiles of this compound under various pH and temperature conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately in water. Limited solubility in non-polar solvents.
  • Stability : Stable at pH 6–8 and temperatures <40°C. Degrades under strong acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the ester group observed .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of thiadiazole-acetate derivatives across studies?

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and reference compounds (e.g., sodium 2-((4-phenyl-5-...)-thio)acetate).
  • Validate Interactions : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities.
  • Computational Docking : Compare binding modes (e.g., AutoDock Vina) to resolve activity variations caused by substituent effects .

Q. What strategies optimize reaction conditions for introducing substituents on the thiadiazole ring to enhance physicochemical properties?

  • Solvent Screening : Test DMF (high polarity) vs. THF (low polarity) to balance reactivity and solubility.
  • Catalyst Selection : Palladium catalysts for cross-coupling or copper for click chemistry.
  • Design of Experiments (DOE) : Use factorial designs to optimize temperature (e.g., 25–100°C) and molar ratios. Monitor progress via HPLC .

Q. How does the lithium counterion influence electrochemical behavior and coordination chemistry compared to other alkali metals?

  • Coordination Geometry : Lithium’s small ionic radius (0.76 Å) favors tetrahedral coordination, unlike larger Na⁺/K⁺.
  • Electrochemical Stability : Cyclic voltammetry reveals higher redox potentials (e.g., Li⁺ vs. Na⁺) due to strong ion-pairing effects.
  • X-ray Crystallography : Resolve Li-O bond lengths (~1.9 Å) and compare with sodium/potassium analogs .

Data Contradiction Analysis

Q. Why do computational models sometimes overestimate the binding affinity of thiadiazole-acetate derivatives compared to experimental data?

  • Limitations in Force Fields : Standard parameters may inadequately model sulfur-containing heterocycles. Use quantum mechanics/molecular mechanics (QM/MM) hybrid methods.
  • Solvent Effects : Implicit solvent models (e.g., GB/SA) may fail to capture explicit water interactions. Validate with molecular dynamics simulations .

Methodological Recommendations

  • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times for heterocyclization .
  • Purity Assurance : Use preparative HPLC with C18 columns and acetonitrile/water gradients for challenging separations .
  • Biological Testing : Pair in vitro assays with in silico ADMET predictions to prioritize derivatives for in vivo studies .

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